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Compound of Interest |

N-[2-(1H-indol-3-yl)ethyl]-2-
Compound Name:
methoxyacetamide

CAS No.: 170930-46-8

Cat. No.: B2549334

Get Quote

\ J

This guide provides a detailed analysis of the predicted mass spectrometry fragmentation
pattern of N-(2-methoxyacetyl)tryptamine. In the absence of a publicly available experimental
spectrum for this specific molecule, this document leverages established fragmentation
principles of tryptamine derivatives and related indole alkaloids to offer a predictive
comparison. This guide is intended for researchers, scientists, and drug development
professionals who utilize mass spectrometry for the structural elucidation and analytical
characterization of novel psychoactive substances and related compounds.

Introduction to N-(2-methoxyacetyl)tryptamine and
its Analytical Importance

N-(2-methoxyacetyl)tryptamine is a derivative of the endogenous monoamine neurotransmitter
tryptamine. Its structure is characterized by an indole core, an ethylamine side chain, and an N-
acylation with a methoxyacetyl group. The presence and nature of substituents on the
tryptamine scaffold can significantly influence its pharmacological properties and analytical
behavior. Understanding the fragmentation pattern is crucial for its unambiguous identification
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in complex matrices, for metabolism studies, and for distinguishing it from isomeric and isobaric
compounds.

Mass spectrometry, particularly when coupled with chromatographic separation techniques like
gas chromatography (GC) or liquid chromatography (LC), is a cornerstone for the analysis of
such compounds. Electron lonization (EI) and Electrospray lonization (ESI) are two of the most
common ionization techniques employed, each providing unique and complementary structural
information through characteristic fragmentation.

Predicted Fragmentation Pathways: A Comparative
Analysis

The fragmentation of N-(2-methoxyacetyl)tryptamine is anticipated to be driven by the
established fragmentation patterns of tryptamines, primarily involving cleavages of the
ethylamine side chain and fragmentation of the N-acyl group.

Electron lonization (EI-MS) Fragmentation

Under EI conditions, the molecular ion (M*") is often observed, although it may be of low
abundance for some tryptamines. The primary fragmentation is expected to be the cleavage of
the Ca-Cp bond of the ethylamine side chain, a characteristic fragmentation for tryptamines
that leads to the formation of a stable iminium ion.

Key Predicted El Fragments:

e The Indole Core Fragment: Cleavage of the bond between the indole ring and the
ethylamine side chain is expected to produce a characteristic ion representing the
indolemethyl radical cation at m/z 130.

e The Iminium lon: The most significant fragmentation pathway for many tryptamines is the a-
cleavage (cleavage of the Ca-C[ bond), resulting in a stable iminium ion. For N-(2-
methoxyacetyl)tryptamine, this would lead to the formation of the [CH2=N(H)COCH20CHs]*
ion. However, a more dominant fragmentation is the cleavage of the bond between the
ethylamine nitrogen and the acyl group, followed by the typical tryptamine fragmentation.
The primary tryptamine fragment ion is typically observed at m/z 144 corresponding to the 3-
vinylindole radical cation, though the N-acyl group will influence this. A key fragment is
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expected from the cleavage of the bond between the ethylamine side chain and the indole
ring, leading to the formation of the skatole cation (m/z 130).

Fragments from the N-acyl Group: The N-(2-methoxyacetyl) group is expected to undergo its
own characteristic fragmentation. This includes the loss of the methoxy group (*OCHs) or the
entire methoxyacetyl group. A prominent ion is anticipated at m/z 73 corresponding to the
[COCH20CHSs]* acylium ion. Loss of a methoxy radical would lead to an ion at m/z 42
([COCHz]").

Electrospray lonization (ESI-MS/MS) Fragmentation

In positive-ion ESI, N-(2-methoxyacetyl)tryptamine is expected to readily form the protonated
molecule, [M+H]*. Tandem mass spectrometry (MS/MS) of this precursor ion will induce
fragmentation, providing valuable structural information.

Key Predicted ESI-MS/MS Fragments:

The Protonated Molecule [M+H]*: With a molecular weight of 232.28 g/mol , the protonated
molecule will be observed at m/z 233.13.

Loss of the N-acyl Group: A neutral loss of the methoxyacetyl group (CHsOCH2CO, 73 Da)
from the protonated molecule is a likely fragmentation pathway, resulting in an ion at m/z
160, corresponding to the protonated tryptamine.

The Indolemethyl Cation: Similar to El, the formation of the indolemethyl cation at m/z 130 is
a highly probable and characteristic fragmentation pathway for tryptamines.[1] This results
from the cleavage of the ethylamine side chain.

Iminium lon Formation: Cleavage of the Ca-Cf3 bond can lead to the formation of an iminium
ion. In ESI, this often results in a fragment at m/z 144, corresponding to the 3-vinylindole
cation.[2][3]

Fragments from the Acyl Side Chain: The protonated molecule can also fragment within the
N-acyl side chain. For instance, the loss of formaldehyde (CH20, 30 Da) from the
methoxyacetyl group could occur, leading to a fragment ion at m/z 203.

Comparison with Simpler Tryptamine Analogs
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To understand the influence of the N-(2-methoxyacetyl) group, it is instructive to compare its

predicted fragmentation with that of simpler, well-characterized tryptamines.

Key El Fragments

Key ESI-MS/MS

Compound (mi2) Fragments (m/z) Reference

miz
from [M+H]+
N,N- o
) ) 58 (iminium ion), 130 144 (a-cleavage), 130

Dimethyltryptamine ) [1112][3]
(indolemethyl) (B-cleavage)

(DMT)

143 (M-COCHs), 130

N-Acetyltryptamine
yYP (indolemethyl)

161 (loss of ketene),
130 (indolemethyl)

N-(2-

130 (indolemethyl), 73
methoxyacetyl)trypta

) ) (acylium ion)
mine (Predicted)

160 (loss of
methoxyacetyl group),
144, 130

The presence of the N-(2-methoxyacetyl) group introduces additional fragmentation pathways

not seen in simpler analogs like DMT, primarily related to the fragmentation of the acyl chain

itself.

Experimental Protocols

To experimentally determine the mass spectral fragmentation of N-(2-

methoxyacetyl)tryptamine, the following general protocols can be employed.

GC-EI-MS Analysis

o Sample Preparation: Dissolve a small amount of the reference standard in a suitable volatile

solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

e Instrumentation: A gas chromatograph coupled to a single quadrupole or ion trap mass

spectrometer with an electron ionization source.

e GC Conditions:
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o Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 pum
film thickness, 5% phenyl methylpolysiloxane).

o Injector Temperature: 250 °C.

o Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and
hold for 5 minutes.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.

e MS Conditions:
o lonization Mode: Electron lonization (El).
o Electron Energy: 70 eV.
o Source Temperature: 230 °C.

o Scan Range: m/z 40-500.

LC-ESI-MS/MS Analysis

o Sample Preparation: Dissolve the reference standard in the mobile phase (e.g., 50:50
acetonitrile:water with 0.1% formic acid) to a concentration of 1-10 pg/mL.

e Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple
quadrupole, Q-TOF, or Orbitrap) with an electrospray ionization source.

e LC Conditions:
o Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 um particle size).
o Mobile Phase A: Water with 0.1% formic acid.
o Mobile Phase B: Acetonitrile with 0.1% formic acid.

o Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then
return to initial conditions.
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o Flow Rate: 0.3 mL/min.

o Column Temperature: 40 °C.

¢ MS Conditions:

o

lonization Mode: Positive Electrospray lonization (ESI+).

o Capillary Voltage: 3.5-4.5 kV.

o Source Temperature: 120-150 °C.

o Desolvation Gas Temperature: 350-450 °C.

o MS1 Scan: Scan for the protonated molecule [M+H]* at m/z 233.13.

o MS2 (Product lon Scan): Isolate the precursor ion at m/z 233.13 and fragment using
collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to
observe the fragment ions.

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation
pathways for N-(2-methoxyacetyl)tryptamine under both EI and ESI conditions.
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Caption: Predicted EI fragmentation of N-(2-methoxyacetyl)tryptamine.
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Caption: Predicted ESI-MS/MS fragmentation of N-(2-methoxyacetyl)tryptamine.

Conclusion

The mass spectrometric fragmentation of N-(2-methoxyacetyl)tryptamine can be logically
predicted based on the well-established fragmentation patterns of tryptamine derivatives. The
key fragment ions are expected to arise from cleavages of the ethylamine side chain and
fragmentation of the N-acyl group. Experimental verification using the outlined GC-MS and LC-
MS/MS protocols is essential to confirm these predictions and to build a robust analytical
method for the identification and characterization of this compound. This comparative guide
provides a solid foundation for researchers to interpret the mass spectra of N-(2-
methoxyacetyl)tryptamine and related novel psychoactive substances.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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